3-(1,3-Dioxan-2-YL)-4'-trifluoromethylpropiophenone

Description

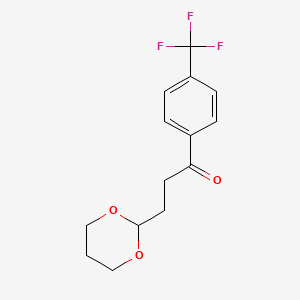

3-(1,3-Dioxan-2-YL)-4'-trifluoromethylpropiophenone is a ketone derivative featuring a propiophenone backbone (three-carbon chain terminating in a ketone group) substituted with a 1,3-dioxane ring at the 3-position and a trifluoromethyl (-CF₃) group at the 4'-position of the aromatic ring. This compound is part of a broader class of fluorinated and dioxane-containing propiophenones, which are of interest in pharmaceutical and synthetic chemistry due to their unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 1,3-dioxane moiety may improve solubility or act as a protective group during synthesis .

Properties

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O3/c15-14(16,17)11-4-2-10(3-5-11)12(18)6-7-13-19-8-1-9-20-13/h2-5,13H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWAQQNRYZMIPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645946 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-59-9 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis of 3-(1,3-Dioxan-2-YL)-4'-trifluoromethylpropiophenone typically proceeds via two main stages:

Formation of the trifluoromethylpropiophenone intermediate , often achieved by Friedel-Crafts acylation of a trifluoromethyl-substituted benzene derivative with an acyl chloride or anhydride, using aluminum chloride (AlCl₃) as a Lewis acid catalyst.

Acetalization to form the 1,3-dioxane ring , by reacting the carbonyl group of the propiophenone intermediate with 1,3-propanediol under acid catalysis (Brønsted or Lewis acids), leading to cyclization and formation of the dioxane ring.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Friedel-Crafts Acylation | Aromatic substrate with trifluoromethyl group, acyl chloride, AlCl₃ catalyst, solvent such as dichloromethane or acetonitrile | Temperature controlled (0–25°C), inert atmosphere recommended to avoid side reactions |

| Acetalization | 1,3-Propanediol, Brønsted or Lewis acid catalyst (e.g., p-toluenesulfonic acid), reflux in solvent like toluene or dichloromethane | Removal of water by azeotropic distillation improves yield |

Industrial Scale Adaptations

Use of continuous flow reactors to optimize reaction time and temperature control.

Employment of optimized catalyst systems to increase selectivity and reduce byproducts.

Implementation of advanced purification techniques such as distillation and crystallization to achieve high purity of the final compound.

High-Performance Liquid Chromatography (HPLC) with C18 column and UV detection at 254 nm to quantify purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

^1H NMR: Multiplets at δ 4.0–4.5 ppm correspond to dioxane ring protons.

^19F NMR: Singlet near δ -60 to -70 ppm confirms trifluoromethyl group.

Fourier Transform Infrared Spectroscopy (FT-IR) : Carbonyl stretch observed at ~1680 cm⁻¹.

X-ray Crystallography : Used for confirming the spatial arrangement of the dioxane ring and trifluoromethyl substitution.

Design of Experiments (DoE) approaches to systematically vary parameters such as temperature, solvent polarity, and catalyst loading.

Monitoring reaction progress via Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify intermediates and byproducts.

Adjusting stoichiometry (e.g., using 1.2 equivalents of acyl chloride) to drive reactions to completion and minimize side products.

| Parameter | Typical Range/Condition | Effect on Synthesis |

|---|---|---|

| Catalyst for acylation | AlCl₃, 0.8–1.2 equiv. | Enhances electrophilic substitution |

| Solvent | Dichloromethane, acetonitrile | Influences reaction rate and selectivity |

| Temperature | 0–25°C (acylation), reflux (acetalization) | Controls reaction kinetics and side reactions |

| Acid catalyst for acetalization | p-Toluenesulfonic acid, Lewis acids | Promotes cyclization to dioxane ring |

| Water removal | Azeotropic distillation during acetalization | Drives equilibrium toward product formation |

The electron-withdrawing trifluoromethyl group significantly affects the reactivity of the aromatic ring, requiring careful control of electrophilic aromatic substitution conditions.

The acetalization step is sensitive to moisture; thus, rigorous drying and water removal are critical for high yields.

Computational studies (e.g., density functional theory) have elucidated the electronic effects of substituents, guiding optimization of reaction conditions.

The preparation of this compound involves a well-defined synthetic sequence combining Friedel-Crafts acylation and acid-catalyzed acetalization. Optimization of catalysts, solvents, temperature, and reaction monitoring techniques ensures high yield and purity. Analytical validation through HPLC, NMR, FT-IR, and crystallography confirms the structural integrity of the compound. Industrial adaptations enhance scalability and efficiency, making this compound accessible for research and potential applications.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-2-YL)-4’-trifluoromethylpropiophenone can undergo various chemical reactions, including:

Reduction: Reduction reactions using agents like NaBH4 or LiAlH4 can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, PCC, PDC

Reduction: NaBH4, LiAlH4

Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1,3-Dioxan-2-YL)-4’-trifluoromethylpropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-YL)-4’-trifluoromethylpropiophenone involves its interaction with various molecular targets and pathways. The compound’s acetal group can undergo hydrolysis under acidic conditions, releasing the corresponding carbonyl compound and 1,3-propanediol . Additionally, the trifluoromethyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Structural and Substituent Variations

Similar compounds differ in substituents on the aromatic ring, chain length (propiophenone vs. valerophenone), and dioxane modifications (e.g., 5,5-dimethyl-1,3-dioxane). Key examples include:

Notes:

- XLogP3 : The trifluoromethyl derivative exhibits higher lipophilicity compared to the chloro analog due to the strong electron-withdrawing and hydrophobic nature of -CF₃.

Biological Activity

3-(1,3-Dioxan-2-YL)-4'-trifluoromethylpropiophenone, with the chemical formula C14H15F3O3 and CAS number 898786-59-9, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including cytotoxicity and interaction with various biological targets, supported by case studies and research findings.

- Molecular Weight : 288.27 g/mol

- Purity : 97%

- Flash Point : 167.2ºC

- Refractive Index : 1.468

| Property | Value |

|---|---|

| Molecular Formula | C14H15F3O3 |

| CAS Number | 898786-59-9 |

| Molecular Weight | 288.27 g/mol |

| Purity | 97% |

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activity, particularly in the context of cancer treatment and enzyme inhibition.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. The compound's half-maximal inhibitory concentration (IC50) values have been evaluated against several types of human cancer cells.

In particular, the compound demonstrated superior activity compared to standard chemotherapeutics like cisplatin, suggesting its potential as a novel anticancer agent.

The mechanism by which this compound exerts its effects appears to involve the induction of oxidative stress and apoptosis in cancer cells. Morphological analyses have shown signs of endoplasmic reticulum (ER) stress and mitochondrial damage following treatment with the compound, indicating a multi-faceted approach to inducing cell death.

Case Studies

-

Study on Pancreatic Cancer Cells :

- A study conducted on pancreatic BxPC3 cells revealed that treatment with this compound resulted in significant cytotoxicity, with IC50 values being substantially lower than those observed for cisplatin.

- The study demonstrated that the compound increased basal levels of reactive oxygen species (ROS), contributing to its cytotoxic effects.

-

Inhibition of Enzymatic Activity :

- In silico studies suggested that this compound may interact with various molecular targets involved in cancer progression, including enzymes related to cell proliferation and survival.

- The compound's structure suggests potential binding interactions with active sites of these enzymes, warranting further investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1,3-Dioxan-2-YL)-4'-trifluoromethylpropiophenone, and what analytical methods validate its purity?

- Methodology :

- Friedel-Crafts acylation is a viable approach for introducing the trifluoromethylpropiophenone moiety, using aluminum chloride (AlCl₃) as a catalyst .

- The 1,3-dioxane ring can be introduced via acid-catalyzed cyclization of a diol precursor with a ketone intermediate, as demonstrated in similar fluorinated propiophenones .

- Purity validation : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm) for quantification. Confirm structural integrity via ¹H/¹³C NMR (e.g., trifluoromethyl resonance at ~110-120 ppm in ¹⁹F NMR) and FT-IR (C=O stretch at ~1680 cm⁻¹) .

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound?

- Methodology :

- Conduct Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For example, use acetonitrile or dichloromethane as solvents to enhance electrophilic reactivity .

- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to identify intermediates and byproducts. Adjust stoichiometry (e.g., 1.2 equivalents of acyl chloride) to drive the reaction to completion .

Q. What spectroscopic techniques are critical for characterizing the 1,3-dioxane and trifluoromethyl groups in this compound?

- Methodology :

- ¹H NMR : The dioxane ring protons appear as a multiplet between δ 4.0–4.5 ppm, while the trifluoromethyl group is silent in ¹H but detectable via ¹⁹F NMR as a singlet near δ -60 to -70 ppm .

- X-ray crystallography can resolve the spatial arrangement of the dioxane ring and confirm steric effects on the trifluoromethyl group .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Compare with experimental kinetics (e.g., Hammett plots) using para-substituted aryl probes .

- Use cyclic voltammetry to assess redox behavior, as the electron-withdrawing trifluoromethyl group may stabilize negative charges in transition states .

Q. What experimental designs are suitable for evaluating the environmental persistence of this compound in aquatic systems?

- Methodology :

- Follow the OECD 308 guideline for biodegradability testing: incubate the compound in water-sediment systems under controlled aerobic/anaerobic conditions. Monitor degradation via LC-MS/MS over 60 days .

- Assess photostability using a solar simulator (λ > 290 nm) and quantify degradation products (e.g., hydroxylated derivatives) with high-resolution mass spectrometry (HRMS) .

Q. How can researchers resolve contradictions in biological activity data across different assay models?

- Methodology :

- Apply meta-analysis to compare IC₅₀ values from cell-based vs. enzymatic assays. For example, discrepancies in kinase inhibition may arise from off-target effects in whole-cell systems .

- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out assay-specific artifacts (e.g., fluorescence interference) .

Q. What computational strategies predict the metabolic pathways of this compound in mammalian systems?

- Methodology :

- Utilize in silico tools like GLORY or Meteor Nexus to simulate Phase I/II metabolism. Cross-validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-HRMS metabolite profiling .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.